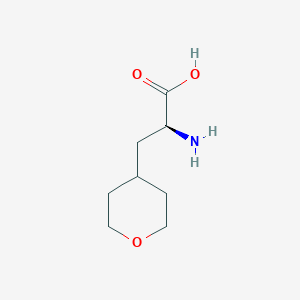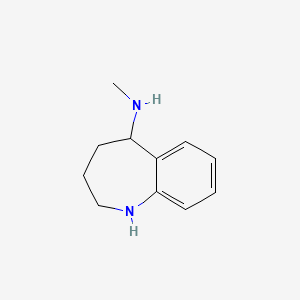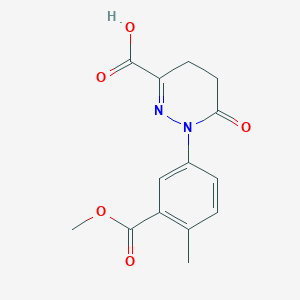
(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known as “(3S)-3-Amino-3-(oxan-4-yl)propanoic acid” and "2H-Pyran-4-propanoic acid, β-aminotetrahydro-, (βS)-" .
Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is 1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) . This code provides a unique representation of the molecule’s structure. The molecular weight of the compound is 173.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” include a molecular weight of 158.2 and 173.21 , respectively. The InChI code provides information about its molecular structure . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Energy Metabolism Enhancement
Research has shown that short-chain fatty acids (SCFAs), including substances structurally related to (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, are involved in the enhancement of energy metabolism. A study by Canfora et al. (2017) demonstrated that colonic infusions of SCFA mixtures increased fat oxidation and energy expenditure in overweight/obese men, suggesting a potential application in weight management and metabolic health improvement (Canfora et al., 2017).
Gut Health and Fermentation Processes
Boets et al. (2015) explored the production of SCFAs from inulin fermentation in the human colon, providing insights into gut microbiota's role in fermenting undigested carbohydrates. This research highlights the importance of SCFAs, including derivatives of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, in supporting colon health and potentially preventing gastrointestinal disorders (Boets et al., 2015).
Neurological Disorders and Treatment Potential
The unique properties of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and related compounds have been explored in the context of neurological conditions. Pearl et al. (2003) discussed the role of succinic semialdehyde dehydrogenase deficiency, a disorder affecting CNS γ-aminobutyric acid (GABA) degradation. This research underscores the potential therapeutic applications of related compounds in treating or managing neurological diseases (Pearl et al., 2003).
Colonic SCFA Production and Metabolism
Studies have also focused on the exchange of SCFAs across the gut and liver, providing crucial insights into the metabolic pathways involved. Bloemen et al. (2009) quantified the gut and liver's role in the interorgan exchange of SCFAs in humans, highlighting the metabolic importance of these compounds and potential implications for diseases such as obesity and diabetes (Bloemen et al., 2009).
Safety and Hazards
The safety information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)


![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)





